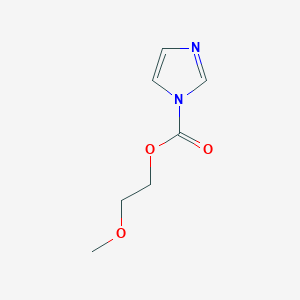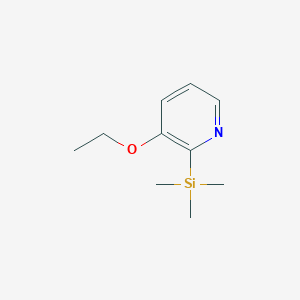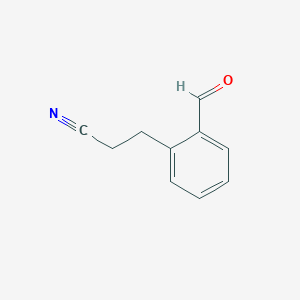
Bismuth cobalt sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth cobalt sulfide is a compound that combines the elements bismuth, cobalt, and sulfur. This compound is of significant interest due to its unique properties and potential applications in various fields, including energy storage, catalysis, and materials science. The combination of bismuth and cobalt sulfides results in a material that exhibits interesting electronic, optical, and catalytic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bismuth cobalt sulfide can be synthesized through various methods, including hydrothermal synthesis, solvothermal synthesis, and solid-state reactions. One common method involves the reaction of bismuth nitrate and cobalt nitrate with thiourea in a hydrothermal reactor at elevated temperatures and pressures. The reaction conditions, such as temperature, pressure, and reaction time, can be adjusted to control the size and morphology of the resulting this compound particles .
Industrial Production Methods: Industrial production of this compound typically involves scalable methods such as solvothermal synthesis. This method allows for the production of large quantities of the compound with controlled particle size and morphology. The use of surfactants and other additives can further enhance the properties of the synthesized material .
Análisis De Reacciones Químicas
Types of Reactions: Bismuth cobalt sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form bismuth oxide and cobalt oxide under certain conditions. Reduction reactions can lead to the formation of elemental bismuth and cobalt .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen sulfide, sulfuric acid, and nitric acid. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the products formed .
Major Products Formed: The major products formed from the reactions of this compound include bismuth oxide, cobalt oxide, and various sulfide compounds.
Aplicaciones Científicas De Investigación
Bismuth cobalt sulfide has a wide range of scientific research applications, including:
Energy Storage: this compound is used as an electrode material in supercapacitors and batteries due to its high conductivity and stability.
Biomedical Applications:
Environmental Applications: The compound is used in the removal of pollutants from water and air due to its high surface area and reactivity.
Mecanismo De Acción
The mechanism of action of bismuth cobalt sulfide involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as an active site for the adsorption and activation of reactant molecules. In energy storage applications, this compound facilitates the transfer of electrons and ions, enhancing the performance of supercapacitors and batteries .
Comparación Con Compuestos Similares
- Bismuth sulfide (Bi2S3)
- Cobalt sulfide (CoS)
- Bismuth oxide (Bi2O3)
- Cobalt oxide (CoO)
Propiedades
Fórmula molecular |
Bi2Co2S5 |
|---|---|
Peso molecular |
696.2 g/mol |
Nombre IUPAC |
dibismuth;cobalt(2+);pentasulfide |
InChI |
InChI=1S/2Bi.2Co.5S/q2*+3;2*+2;5*-2 |
Clave InChI |
ZDCSCFZPKMFMDV-UHFFFAOYSA-N |
SMILES canónico |
[S-2].[S-2].[S-2].[S-2].[S-2].[Co+2].[Co+2].[Bi+3].[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bismuth tris[12-(butylthio)dodecanoate]](/img/structure/B13788355.png)

![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)

![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)

![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)


